molecular formula C17H22IN3O2 B4330891 N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide

N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide

Cat. No. B4330891
M. Wt: 427.28 g/mol
InChI Key: NPGKVDCPUWMQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide, also known as EIPB, is a chemical compound that has been studied extensively for its potential applications in scientific research. EIPB is a pyrazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.

Mechanism of Action

N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide acts as a selective inhibitor of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. By inhibiting the CB1 receptor, N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide can modulate the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes, such as appetite, mood, and pain.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been shown to have various biochemical and physiological effects, including the inhibition of CB1 receptor-mediated signaling pathways, the modulation of the endocannabinoid system, and the regulation of various physiological processes, such as appetite, mood, and pain. N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has also been investigated for its potential use as a therapeutic agent for various diseases, such as cancer and inflammation.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has several advantages for lab experiments, including its high selectivity for the CB1 receptor, its ability to modulate the activity of the endocannabinoid system, and its potential use as a therapeutic agent for various diseases. However, there are also limitations to using N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide, including its potential use as a therapeutic agent for various diseases, such as cancer and inflammation, and its use as a tool for studying the function of the endocannabinoid system. Further studies are needed to determine the safety and efficacy of N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide and to explore its potential applications in scientific research.

Scientific Research Applications

N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been studied for its potential applications in scientific research, including its use as a selective inhibitor of the CB1 receptor, a receptor that is involved in the regulation of appetite, mood, and pain. N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has also been investigated for its potential use as a therapeutic agent for various diseases, such as cancer and inflammation. In addition, N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been studied for its potential use as a tool for studying the function of the endocannabinoid system, a system that plays a crucial role in the regulation of various physiological processes.

properties

IUPAC Name

N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22IN3O2/c1-4-23-15-9-6-5-8-14(15)19-16(22)10-7-11-21-13(3)17(18)12(2)20-21/h5-6,8-9H,4,7,10-11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGKVDCPUWMQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCCN2C(=C(C(=N2)C)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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